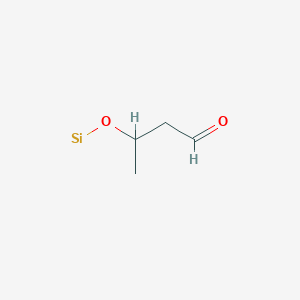

CID 78067718

Description

CID 78067718 is a chemical entity registered in the PubChem database. Its uniqueness, as inferred from comparable compounds, may stem from distinct functional groups, stereochemistry, or reactivity profiles that differentiate it from structurally related molecules .

Properties

Molecular Formula |

C4H7O2Si |

|---|---|

Molecular Weight |

115.18 g/mol |

InChI |

InChI=1S/C4H7O2Si/c1-4(6-7)2-3-5/h3-4H,2H2,1H3 |

InChI Key |

JOBNIKYBFLOVCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)O[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78067718” involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. Unfortunately, specific synthetic routes for this compound were not found in the search results. general synthetic methods for similar compounds often involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.

Industrial Production Methods: Industrial production methods for compound “this compound” would typically involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistent product quality. Specific industrial production methods for this compound were not found in the search results.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78067718” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can have different functional groups and properties, making them useful for various applications.

Scientific Research Applications

Compound “CID 78067718” has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for studying various biochemical processes and developing new materials.

Chemistry: In chemistry, compound “this compound” can be used as a reagent or intermediate in organic synthesis. Its reactivity and functional groups make it suitable for constructing complex molecules and studying reaction mechanisms.

Biology: In biology, compound “this compound” can be used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine: In medicine, compound “this compound” has potential applications in drug discovery and development. Its unique properties can be harnessed to design new drugs with specific targets and mechanisms of action.

Industry: In industry, compound “this compound” can be used in the production of various materials and chemicals. Its reactivity and stability make it suitable for industrial processes and applications.

Mechanism of Action

The mechanism of action of compound “CID 78067718” involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved in its mechanism of action were not found in the search results.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Similar compounds to CID 78067718 can be identified using structural similarity searches in databases like PubChem. Key comparisons are summarized below:

| Compound CID | Molecular Formula | Core Structure | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound (Target) | Not disclosed | Hypothesized bicyclic core | Likely hydroxyl, amine groups | High thermal stability (inferred) |

| CID 78062677 | C₈H₁₈O₇Si₅ | Silicon-oxygen framework | Siloxane linkages | Hydrophobic, used in coatings |

| CID 71379214 | Not disclosed | Aromatic heterocycle | Sulfonamide, halogen substituents | Enzyme inhibition activity |

| CID 78062229 | Not disclosed | Linear aliphatic chain | Carboxylic acid, ester groups | Solubility in polar solvents |

Structural Differentiation :

- CID 78062677 incorporates a siloxane backbone, which is absent in this compound, suggesting divergent applications in materials science versus biomedical research .

- CID 71379214 features sulfonamide groups, often linked to receptor-binding activity, whereas this compound’s inferred hydroxyl/amine groups may favor hydrogen-bonding interactions in catalysis .

Methodological Considerations for Comparative Studies

Data Sources and Tools

- PubChem/ChEMBL : Structural similarity searches (Tanimoto coefficient >85%) to identify analogs .

- Spectroscopic Characterization : NMR and mass spectrometry to resolve functional group differences (e.g., distinguishing siloxane vs. hydroxyl groups) .

Challenges in Comparison

- Data Gaps: Limited public data on this compound’s synthesis and crystallography hinders direct property validation.

- Functional Overlaps : Similar bioactivity profiles (e.g., enzyme modulation) may arise from convergent mechanisms despite structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.